(5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester
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Overview
Description
(5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester: is a chemical compound belonging to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a formyl group at the 5-position, a methyl group at the 3-position, and a tert-butyl carbamate ester group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine derivatives with suitable precursors, such as β-ketoesters or β-diketones.
Formylation Reaction: The formyl group at the 5-position is introduced using formylation agents like formic acid or formylating reagents.
Methylation Reaction: The methyl group at the 3-position is introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Esterification Reaction: The tert-butyl carbamate ester group is introduced through esterification reactions using tert-butyl isocyanate or tert-butyl carbamate in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: The isoxazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The tert-butyl carbamate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, alcohols)
Hydrolysis: Acidic or basic conditions
Major Products Formed:
Carboxylic acid (from oxidation of the formyl group)
Hydroxyl group (from reduction of the formyl group)
Various substituted isoxazoles (from nucleophilic substitution)
Amine (from hydrolysis of the tert-butyl carbamate ester)
Scientific Research Applications
(5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester: has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The exact molecular pathways involved would vary based on the biological context and the specific derivatives formed from this compound.
Comparison with Similar Compounds
(5-Formyl-3-methyl-isoxazol-4-YL)-carbamic acid tert-butyl ester: can be compared with other isoxazole derivatives, such as:
3,5-Dimethylisoxazole: Similar structure but lacks the formyl group.
5-Formylisoxazole: Lacks the methyl group and tert-butyl carbamate ester.
Isoxazole-4-carboxylic acid tert-butyl ester: Similar ester group but different substitution pattern.
Uniqueness: The presence of both the formyl and methyl groups, along with the tert-butyl carbamate ester, makes this compound unique and versatile for various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(5-formyl-3-methyl-1,2-oxazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-6-8(7(5-13)16-12-6)11-9(14)15-10(2,3)4/h5H,1-4H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSJNISQYPPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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